Sialidase Resistance: Stability of α2,6-Linked 3Fax-Neu5Ac Glycans Under Catalysis
The incorporation of an axial 3-fluoro substituent confers complete sialidase resistance to 3Fax-Neu5Ac-containing glycans, a property not observed with natural Neu5Ac. This was demonstrated using the glycan α2,6-F-SCT (a rituximab glycoform terminated with α2,6-linked 3Fax-Neu5Ac), which exhibited no detectable cleavage when exposed to sialidase A and sialidase S for 24 hours, unlike the natural sialic acid-containing glycan which is fully cleaved under identical conditions [1].
| Evidence Dimension | Glycan cleavage after 24h sialidase exposure |
|---|---|
| Target Compound Data | No detectable cleavage |
| Comparator Or Baseline | Natural Neu5Ac-containing glycan: Complete cleavage |
| Quantified Difference | Complete resistance vs. complete cleavage |
| Conditions | Incubation with 20 mU of sialidase A or sialidase S for 24h at 37°C |
Why This Matters
This property is critical for developing long-circulating therapeutic glycoproteins, as sialidase-resistant glycans can extend serum half-life by preventing rapid clearance via the asialoglycoprotein receptor.
- [1] Lo, H. C., et al. (2019). Synthesis of Sialidase-Resistant Oligosaccharide and Antibody Glycoform Containing α2,6-Linked 3Fax-Neu5Ac. Journal of the American Chemical Society, 141(16), 6484-6488. View Source
